molecular formula C11H9IO2S2 B13043880 Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate

Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate

Cat. No.: B13043880
M. Wt: 364.2 g/mol
InChI Key: GIQVIBFEAVQHCB-UHFFFAOYSA-N
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Description

Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This compound, in particular, features a unique structure that includes a cyclopropane ring and an iodinated thiophene moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate typically involves multiple steps, starting from the preparation of the thiophene core. Common synthetic routes include:

Biological Activity

Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring fused with a thieno[3,2-b]thiophene moiety. The presence of iodine on the thieno ring enhances the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopropane Ring : This can be achieved through methods such as cyclopropanation reactions using diazo compounds or other cyclization techniques.
  • Iodination : The introduction of iodine can be performed using iodine monochloride or other iodinating agents to ensure the correct position on the thieno ring.
  • Esterification : The carboxylic acid group is converted to a methyl ester using methanol in the presence of an acid catalyst.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thieno[3,2-b]thiophene derivatives. For instance, a study demonstrated that similar compounds exhibited significant inhibition of cancer cell proliferation in various human cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
U93715Apoptosis induction
MCF-710Cell cycle arrest

Antimicrobial Activity

Compounds with similar structures have also shown promising antimicrobial properties. In vitro assays indicated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential as new antibacterial agents.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Cyclopropane Ring : Provides rigidity and enhances binding affinity to biological targets.
  • Iodine Substitution : Increases lipophilicity and may improve membrane permeability.
  • Thieno Moiety : Contributes to electronic properties that can affect interaction with enzymes or receptors.

Case Study 1: Anticancer Screening

In a screening program aimed at identifying new anticancer agents, this compound was evaluated alongside other derivatives. The results indicated that this compound had superior activity against several cancer cell lines compared to its analogs, leading to further investigations into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial activity against resistant strains of bacteria. This compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

Properties

Molecular Formula

C11H9IO2S2

Molecular Weight

364.2 g/mol

IUPAC Name

methyl 1-(5-iodothieno[3,2-b]thiophen-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H9IO2S2/c1-14-10(13)11(2-3-11)8-4-6-7(15-8)5-9(12)16-6/h4-5H,2-3H2,1H3

InChI Key

GIQVIBFEAVQHCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC3=C(S2)C=C(S3)I

Origin of Product

United States

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